Cas no 1771998-31-2 (1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea)

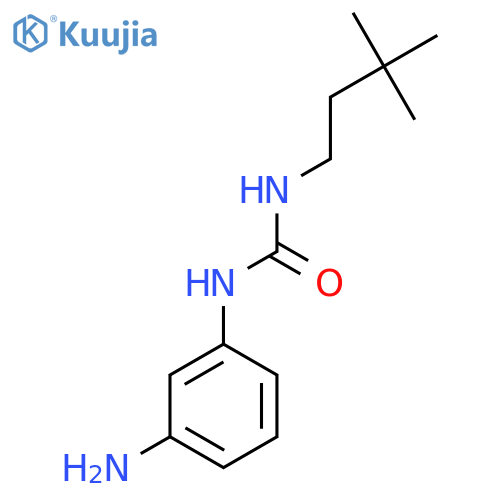

1771998-31-2 structure

商品名:1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea

1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea 化学的及び物理的性質

名前と識別子

-

- 1771998-31-2

- 1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea

- EN300-185766

- Urea, N-(3-aminophenyl)-N'-(3,3-dimethylbutyl)-

-

- インチ: 1S/C13H21N3O/c1-13(2,3)7-8-15-12(17)16-11-6-4-5-10(14)9-11/h4-6,9H,7-8,14H2,1-3H3,(H2,15,16,17)

- InChIKey: LKPPACYXKJNQRH-UHFFFAOYSA-N

- ほほえんだ: O=C(NC1C=CC=C(C=1)N)NCCC(C)(C)C

計算された属性

- せいみつぶんしりょう: 235.168462302g/mol

- どういたいしつりょう: 235.168462302g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.088±0.06 g/cm3(Predicted)

- ふってん: 362.8±34.0 °C(Predicted)

- 酸性度係数(pKa): 14.10±0.46(Predicted)

1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-185766-0.25g |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 0.25g |

$389.0 | 2023-09-18 | |

| Enamine | EN300-185766-1g |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 1g |

$785.0 | 2023-09-18 | |

| Enamine | EN300-185766-1.0g |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 1g |

$785.0 | 2023-06-08 | |

| 1PlusChem | 1P01BFQO-50mg |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 50mg |

$279.00 | 2023-12-20 | |

| Enamine | EN300-185766-10.0g |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 10g |

$3376.0 | 2023-06-08 | |

| Enamine | EN300-185766-5g |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 5g |

$2277.0 | 2023-09-18 | |

| 1PlusChem | 1P01BFQO-100mg |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 100mg |

$387.00 | 2023-12-20 | |

| Enamine | EN300-185766-2.5g |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 2.5g |

$1539.0 | 2023-09-18 | |

| 1PlusChem | 1P01BFQO-500mg |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 500mg |

$820.00 | 2023-12-20 | |

| 1PlusChem | 1P01BFQO-1g |

1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea |

1771998-31-2 | 95% | 1g |

$1033.00 | 2023-12-20 |

1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea 関連文献

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

3. Book reviews

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

1771998-31-2 (1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 503537-97-1(4-bromooct-1-ene)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量